![molecular formula C22H18ClN3O2 B2823374 7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 450386-64-8](/img/structure/B2823374.png)
7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves the reaction of 2-chlorophenylhydrazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized with 2-aminophenol to form the desired pyrazolo[1,5-c][1,3]benzoxazine ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[1,5-c][1,3]benzoxazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-c][1,3]benzoxazine derivatives.
Aplicaciones Científicas De Investigación
7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Bromophenyl)-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(2-Chloro-6-fluorophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable candidate for further research and development .
Actividad Biológica
The compound 7-(2-chlorophenyl)-10-methoxy-4-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps of organic reactions typically including cyclization and functional group modifications. Initial studies have indicated that the introduction of methoxy and chlorophenyl groups enhances its biological activity.
Antitumor Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from recent research:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
AGS | 2.63 ± 0.17 | Induction of apoptosis |
HCT-116 | 5.20 ± 0.25 | G2/M phase cell cycle arrest |
A-549 | 3.15 ± 0.30 | Apoptotic pathway activation |
HeLa | 4.85 ± 0.22 | Mitochondrial dysfunction |
The compound showed better activity than standard chemotherapeutic agents such as 5-fluorouracil in several assays, indicating its potential as a novel therapeutic agent for cancer treatment .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in the G2/M phase population, suggesting that it disrupts normal cell cycle progression.
- Apoptosis Induction : The compound was shown to activate apoptotic pathways, leading to increased cell death in treated cancer cells.
- Reactive Oxygen Species (ROS) Production : The generation of ROS was observed post-treatment, indicating oxidative stress as a contributing factor to its cytotoxic effects.
Case Study 1: Evaluation in Human Cancer Cell Lines
In a controlled study involving six human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa), the compound was tested for cytotoxicity using the MTT assay. The results indicated that the compound exhibited superior cytotoxicity compared to other tested derivatives .
Case Study 2: In Vivo Studies
Preliminary in vivo studies using murine models demonstrated significant tumor growth inhibition when treated with the compound compared to untreated controls. Histological examinations revealed reduced tumor cell proliferation and increased apoptosis in treated tissues.
Q & A
Q. Basic: What are the key synthetic strategies for constructing the tricyclic core of this compound?
The synthesis of the tricyclic core typically involves multi-step reactions, including cyclization and heteroatom incorporation. For example:
- Stepwise cyclization : Utilize precursors like spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) to form fused rings via nucleophilic substitution or condensation reactions .
- Heteroatom introduction : Incorporate nitrogen and oxygen atoms through reactions with amines or hydroxyl-containing reagents under controlled pH and temperature .
- Substituent positioning : The 2-chlorophenyl and pyridinyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or Lewis acids .
Key Parameters :
Step | Reagents/Conditions | Purpose | Reference |
---|---|---|---|
Cyclization | Pyrrolidine, acetic anhydride | Forms bicyclic intermediates | |
Heteroatom addition | K₂CO₃, DMF, 80°C | Stabilizes ring conformation |
Q. Basic: What characterization techniques are critical for validating the compound’s structure?
A combination of spectroscopic and crystallographic methods ensures structural accuracy:
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., C–C bond mean deviation: 0.004 Å in related tricyclic compounds) .
- Spectroscopy :
Table: Characterization Workflow
Technique | Application | Example Data | Reference |
---|---|---|---|
X-ray | 3D structure | R factor = 0.035 | |
HPLC | Purity | Retention time: 8.2 min |
Q. Basic: How do substituents (e.g., 2-chlorophenyl, pyridinyl) influence reactivity and biological interactions?
- 2-Chlorophenyl : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). The chloro group also directs electrophilic substitution .
- Pyridinyl : Participates in hydrogen bonding and metal coordination, critical for binding to receptors like kinases .
- Methoxy group : Modulates electron density, affecting redox stability and metabolic resistance .
Experimental Validation :
- Replace 2-chlorophenyl with 4-chlorophenyl in analogs and compare bioactivity via IC₅₀ assays .
Q. Advanced: How can reaction conditions be optimized for improved yield and purity?
Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading in a factorial design. For example:
- AI-guided optimization : Use COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions (e.g., 75°C, 12h for 89% yield) .
Table: Reaction Optimization Parameters
Variable | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 60–100°C | 80°C | +22% |
Catalyst (Pd) | 0.5–2 mol% | 1.2 mol% | +18% |
Q. Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Strategies :
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify anomalies .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility causing signal splitting .
- Crystallographic refinement : Re-analyze X-ray data with SHELXL97 to correct for thermal motion artifacts .
Case Study : Discrepancy in methoxy group orientation resolved via NOESY correlations and Hirshfeld surface analysis .
Q. Advanced: What theoretical frameworks explain the compound’s biological activity?
- Molecular docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Pyridinyl shows strong H-bonding with Arg120 (binding energy: -9.2 kcal/mol) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.87 for chlorophenyl derivatives) .
- Pharmacophore mapping : Identify essential features like the tricyclic core and chloro group for activity .
Q. Advanced: How can AI and simulation tools enhance property prediction?
- COMSOL Multiphysics : Model diffusion coefficients in lipid bilayers to predict membrane permeability .
- Machine learning : Train neural networks on existing solubility data to predict logP values (MAE: 0.3) .
- Quantum mechanics : Calculate frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV) to assess redox stability .
Table: AI Applications
Tool | Application | Outcome |
---|---|---|
COMSOL | Solubility simulation | Predicted solubility: 2.1 mg/mL |
ANN | Reaction yield prediction | R² = 0.92 |
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-7-methoxy-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-27-20-10-4-8-16-19-12-18(14-6-5-11-24-13-14)25-26(19)22(28-21(16)20)15-7-2-3-9-17(15)23/h2-11,13,19,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBACPWKUTOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.